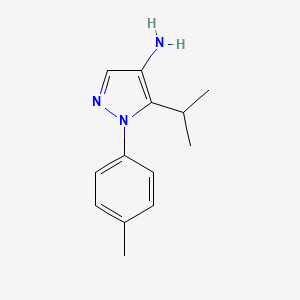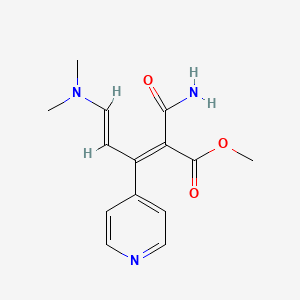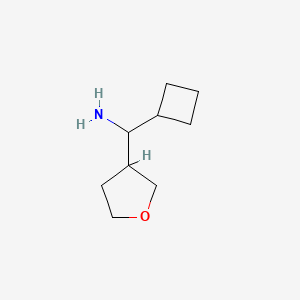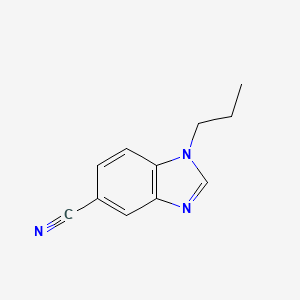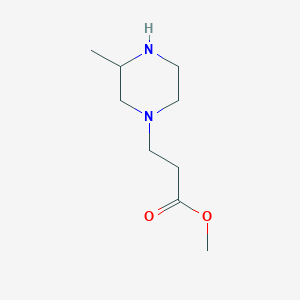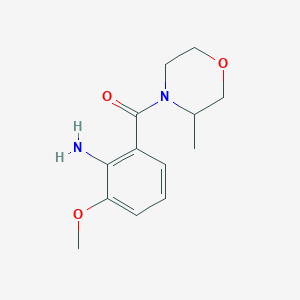
2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline
Overview
Description
2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline is a chemical compound with the CAS Number: 1493505-37-5 . It has a molecular weight of 250.3 and its IUPAC Name is 2-methoxy-6-[(3-methyl-4-morpholinyl)carbonyl]aniline . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI Code for 2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline is 1S/C13H18N2O3/c1-9-8-18-7-6-15(9)13(16)10-4-3-5-11(17-2)12(10)14/h3-5,9H,6-8,14H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Electrochemistry of Anilines
- Oxidation to Dications : Aniline compounds, including methoxy-substituted anilines, have been studied for their electrochemical oxidation properties. These studies are significant for understanding the electrochemical behavior of aniline derivatives, which can be relevant for applications in electrochemical sensors or energy storage devices (Speiser, Rieker, & Pons, 1983).
Electronic Effects in Polyanilines
- Steric and Electronic Effects : Methoxy-substituted anilines have been shown to impact the planarity and conductivity of polymers. This research can inform the design of conductive polymers for applications in electronics or material science (D'aprano, Leclerc, & Zotti, 1993).
Molecular Structure and Spectroscopy
- Molecular Structure Analysis : Methoxy-aniline derivatives have been characterized using techniques like FTIR and NMR, providing insights into their molecular structure which is crucial for applications in material chemistry and pharmaceuticals (Efil & Bekdemir, 2014).
Supercapacitor Applications
- Graphene-Polyaniline Nanocomposites : Studies have explored the use of methoxy aniline derivatives in creating nanocomposite materials for supercapacitors, highlighting their potential in energy storage technologies (Basnayaka, Ram, Stefanakos, & Kumar, 2013).
Nonlinear Optics
- Hyperbranched Polymers for Nonlinear Optics : Research on polymers with aniline derivatives like methoxy-aniline shows potential applications in nonlinear optics, which is pivotal in fields like optical communication and laser technology (Zhang, Wada, & Sasabe, 1997).
properties
IUPAC Name |
(2-amino-3-methoxyphenyl)-(3-methylmorpholin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-8-18-7-6-15(9)13(16)10-4-3-5-11(17-2)12(10)14/h3-5,9H,6-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVVWADWXQTDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=C(C(=CC=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



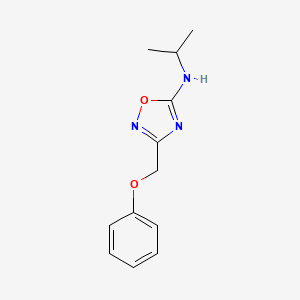
![1-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1425696.png)
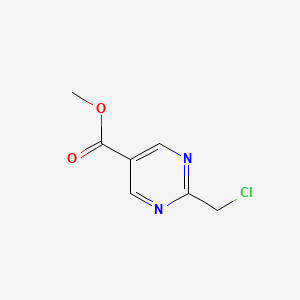
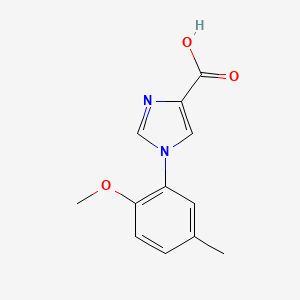
![5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine](/img/structure/B1425703.png)
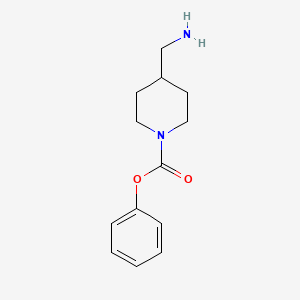
![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)

![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)
